molecular formula C20H15ClN2 B11128600 1-(2-chlorobenzyl)-2-phenyl-1H-benzimidazole

1-(2-chlorobenzyl)-2-phenyl-1H-benzimidazole

Cat. No.: B11128600
M. Wt: 318.8 g/mol
InChI Key: BMGJAAASAPADAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 2-phenyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives:

These comparisons highlight the unique aspects of 1-[(2-CHLOROPHENYL)METHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE, such as its specific substitution pattern and potential for diverse applications.

Properties

Molecular Formula

C20H15ClN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)14-23-19-13-7-6-12-18(19)22-20(23)15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

BMGJAAASAPADAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.